5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one
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Overview
Description
“5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one” is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
The synthesis of pyrazole derivatives like “5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one” has been reported in various studies. For instance, Ren et al. synthesized 5-amino-1-arylpyrazole-4-carbonitriles starting from a mixture of arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile, ethanol, and sodium hydroxide via a classical cyclocondensation reaction . Another study reported the synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids .Molecular Structure Analysis
Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives like “5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one” are diverse. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .Scientific Research Applications
Synthetic Intermediates
Pyrazole derivatives, including “5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one”, are often used as synthetic intermediates in the preparation of relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Biological Applications
Pyrazole derivatives have diverse and valuable biological properties. They can be used to form more complex structures with various relevant biological examples .
Photophysical Properties
Pyrazoles, including “5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one”, exhibit exceptional photophysical properties. These properties make them useful in a variety of applications, including the development of new materials and technologies .
Industrial Applications
Due to their synthetical versatility, pyrazole derivatives can be used to obtain industrially crucial chemicals .
Pharmaceutical Applications
Some pyrazole derivatives have demonstrated different biological activities, making them valuable in the development of new pharmaceuticals .
Chemical Synthesis
“5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one” can be synthesized from a mixture of arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile, ethanol, and sodium hydrochloride via a classical cyclocondensation reaction .
Future Directions
The future directions for “5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one” and similar compounds involve synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the development of new drugs and the exploration of their potential uses in various fields .
properties
IUPAC Name |
3-amino-2-pyridin-2-yl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-5-8(13)11-12(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYMKZBWOFGDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126583-28-6 |
Source
|
Record name | 5-amino-1-(pyridin-2-yl)-2,3-dihydro-1H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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